

Orotaldehyde CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Orotaldehyde*

Cat. No.: *B3021436*

[Get Quote](#)

An In-depth Technical Guide to Orotaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **orotaldehyde**, a key heterocyclic aldehyde. It covers its chemical identity, physicochemical properties, synthesis, and reactivity, with a focus on experimental details and data presentation for a scientific audience.

Chemical Identity and Nomenclature

Orotaldehyde is a pyrimidine derivative characterized by an aldehyde functional group at the 6-position of the uracil ring. Its unambiguous identification is crucial for scientific research and documentation.

Identifier	Value	Citation
CAS Number	36327-91-0	
IUPAC Name	1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxaldehyde	
Synonyms	2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde, Uracil-6-carboxaldehyde, 6-Formyluracil	
Molecular Formula	C ₅ H ₄ N ₂ O ₃	
Molecular Weight	140.10 g/mol	

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of **orotaldehyde** is essential for its handling, characterization, and application in chemical synthesis and analysis.

Property	Value	Citation
Physical State	Solid	
UV-Vis Absorption (λ_{max})	261 nm (hydrated form), 300 nm (anhydrous form)	[1]
Crystal Structure	Forms a monohydrate whose structure has been determined by a combination of powder X-ray diffraction and first-principles calculations. The molecules form hydrogen-bonded dimers.[1][2]	

Spectroscopic Analysis:

While specific, detailed spectra for **orotaldehyde** are not readily available in the public domain, the expected spectroscopic features can be inferred from its structure:

- ^1H NMR: The spectrum would be expected to show a characteristic downfield signal for the aldehydic proton (typically δ 9-10 ppm). Other signals would correspond to the proton on the pyrimidine ring and the N-H protons.
- ^{13}C NMR: The carbonyl carbon of the aldehyde would appear significantly downfield (around 190-200 ppm), in addition to the signals for the other carbons in the uracil ring.
- IR Spectroscopy: Key vibrational bands would include a strong C=O stretching frequency for the aldehyde (around $1680\text{-}1700\text{ cm}^{-1}$) and the urea carbonyls, as well as N-H stretching bands.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis of Orotaldehyde

The primary and most cited method for the synthesis of **orotaldehyde** is the oxidation of 6-methyluracil.

Experimental Protocol: Oxidation of 6-Methyluracil

This procedure outlines the laboratory-scale synthesis of **orotaldehyde**.

Materials:

- 6-Methyluracil
- Selenium Dioxide (SeO_2)
- Glacial Acetic Acid
- Sodium Bisulfite (5% solution)
- Activated Carbon

- Concentrated Hydrochloric Acid (HCl)

Procedure:

- A mixture of 6-methyluracil and selenium dioxide in glacial acetic acid is refluxed for approximately 6 hours.
- The reaction mixture is then filtered while hot to remove solid byproducts.
- The solvent is evaporated from the filtrate to yield the crude **orotaldehyde**.
- For purification, the crude product is dissolved in hot water.
- A 5% sodium bisulfite solution is added dropwise to the hot aqueous solution.
- The solution is subsequently boiled with activated carbon to remove colored impurities.
- The mixture is filtered to remove the activated carbon.
- The filtrate is acidified to a pH of 1 using concentrated hydrochloric acid to precipitate the purified **orotaldehyde**.

Chemical Reactivity and Key Experimental Protocols

Orotaldehyde serves as a versatile intermediate in the synthesis of other pyrimidine derivatives. Its aldehyde functional group is amenable to both oxidation and reduction.

Oxidation to Orotic Acid

The aldehyde group of **orotaldehyde** can be readily oxidized to a carboxylic acid, yielding **orotic acid**, a biologically significant molecule.

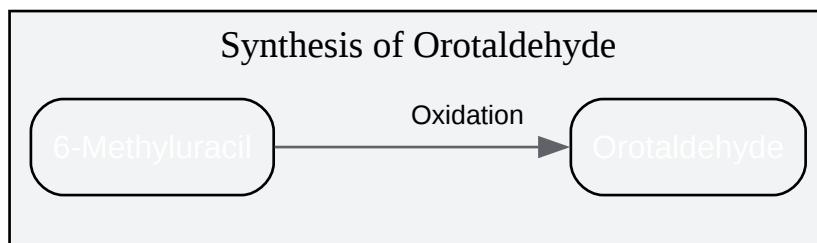
Experimental Protocol: Oxidation of **Orataldehyde**

- **Oxidizing Agents:** Common oxidizing agents for converting aldehydes to carboxylic acids, such as potassium permanganate ($KMnO_4$) or Jones reagent (CrO_3 in sulfuric acid), can be employed.

- General Procedure:
 - **Orotaldehyde** is dissolved in a suitable solvent (e.g., acetone or water).
 - The oxidizing agent is added portion-wise, often at a controlled temperature (e.g., 0 °C to room temperature).
 - The reaction progress is monitored by a suitable technique (e.g., thin-layer chromatography).
 - Upon completion, the reaction is quenched, and the orotic acid product is isolated through extraction and/or crystallization.

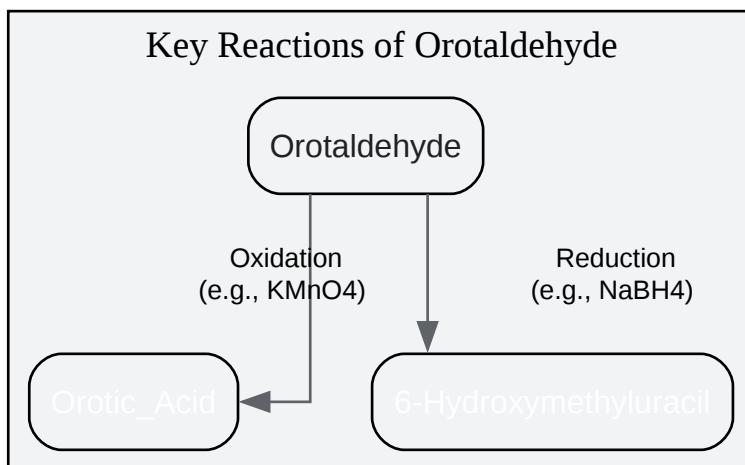
Reduction to 6-Hydroxymethyluracil

The aldehyde can be reduced to a primary alcohol, forming 6-hydroxymethyluracil.


Experimental Protocol: Reduction of **Orotaldehyde**

- Reducing Agents: Sodium borohydride (NaBH_4) is a common and effective reagent for the selective reduction of aldehydes.
- General Procedure:
 - **Orotaldehyde** is dissolved in a suitable solvent, typically an alcohol like ethanol or methanol.
 - Sodium borohydride is added portion-wise, usually at a reduced temperature (e.g., 0 °C) to control the reaction rate.
 - The reaction is stirred until completion, as monitored by TLC.
 - The reaction is quenched, typically with the addition of a weak acid.
 - The 6-hydroxymethyluracil product is then isolated via extraction and purified by crystallization or chromatography.

Logical and Experimental Workflows


The following diagrams illustrate the synthesis and key reactions of **orotaldehyde**.

SeO2, Acetic Acid, Reflux

[Click to download full resolution via product page](#)

Caption: Synthesis of **Orotaldehyde** from 6-Methyluracil.

[Click to download full resolution via product page](#)

Caption: Key Reactions of **Orotaldehyde**.

Biological Significance

While **orotaldehyde** itself is not extensively documented as a direct participant in major metabolic pathways, its oxidized form, orotic acid, is a key intermediate in the *de novo* biosynthesis of pyrimidine nucleotides. Therefore, **orotaldehyde** is a valuable synthetic precursor for studying this and related biological processes. Derivatives of **orotaldehyde** have

been investigated for a range of potential biological activities, although this is an area of ongoing research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Orotaldehyde | 36327-91-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Orotaldehyde CAS number and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3021436#orotaldehyde-cas-number-and-iupac-nomenclature\]](https://www.benchchem.com/product/b3021436#orotaldehyde-cas-number-and-iupac-nomenclature)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com